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molecular formula C8H8N2O B131727 5-Aminoisoindolin-1-one CAS No. 222036-66-0

5-Aminoisoindolin-1-one

Cat. No. B131727
M. Wt: 148.16 g/mol
InChI Key: RGJCJWXNNDARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552022B2

Procedure details

Iron powder (2.51 g, 45 mmol), water (0.97 ml) and HCl (37%, 0.74 ml), were added to a stirred suspension of the 5-nitroisoindolin-1-one (800 mg, 4.5 mmol) from step 2 of this example in EtOH (11.2 ml). The mixture was heated at 95° C. for 2 h. Ammonia (7N in MeOH) was added (1 mL) to make the pH of the mixture alkaline. The mixture was filtered to removed undissolved solids and the filter cake washed with EtOH (2×40 ml). The filtrate and organic washes were combined and concentrated in vacuum to give the titled compound.
Name
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
11.2 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.51 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.Cl.[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH2:9]2)([O-])=O.N>CCO.[Fe]>[NH2:3][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH2:9]2

Inputs

Step One
Name
Quantity
0.97 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
11.2 mL
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
2.51 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to removed undissolved solids
WASH
Type
WASH
Details
the filter cake washed with EtOH (2×40 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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